molecular formula C8H9Br2N B8487964 2-(3,5-Dibromophenyl)ethan-1-amine

2-(3,5-Dibromophenyl)ethan-1-amine

Cat. No.: B8487964
M. Wt: 278.97 g/mol
InChI Key: ZFQCESSOHDTFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Dibromophenyl)ethan-1-amine is an organic compound characterized by the presence of a benzyl group substituted with two bromine atoms at the 3 and 5 positions, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dibromophenyl)ethan-1-amine typically involves the bromination of a benzylamine precursor. One common method involves the reaction of 3,5-dibromobenzyl chloride with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dibromophenyl)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,5-Dibromophenyl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dibromophenyl)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule. For example, in antimicrobial applications, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromobenzylamine
  • 3,5-Dibromobenzyl alcohol
  • 3,5-Dibromobenzaldehyde

Uniqueness

2-(3,5-Dibromophenyl)ethan-1-amine is unique due to the presence of both bromine atoms and a methylamine group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of hydrophobic and hydrophilic properties, making it suitable for specific applications where other compounds may not be as effective .

Properties

Molecular Formula

C8H9Br2N

Molecular Weight

278.97 g/mol

IUPAC Name

2-(3,5-dibromophenyl)ethanamine

InChI

InChI=1S/C8H9Br2N/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1-2,11H2

InChI Key

ZFQCESSOHDTFBS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)Br)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine (5.28 g; 52.2 mmol) was dissolved in 40% methylamine in methanol (100 ml). While the mixture was stirred at room temperature, 3,5-dibromobenzyl bromide (17.2 g; 52.2 mmol) in N,N-dimethylformamide (20 ml) was added dropwise. The mixture was stirred overnight at room temperature, and the solvent was evaporated under reduced pressure. The residue was taken up in 2N hydrochloric acid (150 ml), and the mixture was extracted with diethyl ether (150 ml), to thereby exclude impurities. The aqueous layer was alkalinized with aqueous sodium hydroxide solution, and extracted with chloroform (100 ml). The organic layer was washed with saturated aqueous sodium bicarbonate solution and then with saturated brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure, to thereby yield 11.3 g of the target compound as orange oily matter (yield: 77.7%).
Quantity
5.28 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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